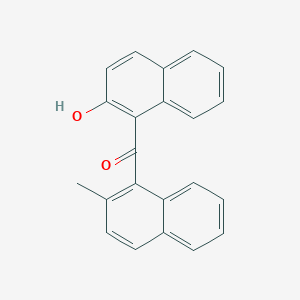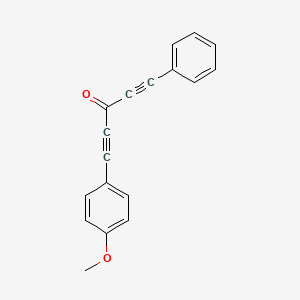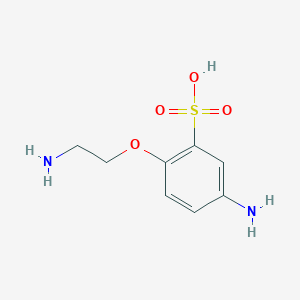
5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid is a chemical compound with significant applications in various fields It is characterized by the presence of an amino group, an aminoethoxy group, and a sulfonic acid group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid typically involves the sulfonation of aniline derivatives followed by the introduction of the aminoethoxy group. One common method includes the reaction of 2-nitroaniline with ethylene oxide in the presence of a catalyst to form 2-(2-aminoethoxy)aniline. This intermediate is then subjected to sulfonation using fuming sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can regenerate the amino groups. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-methoxybenzenesulfonic acid: Similar in structure but with a methoxy group instead of an aminoethoxy group.
Orthanilic acid (2-Aminobenzenesulfonic acid): Lacks the aminoethoxy group, making it less versatile in certain applications.
Uniqueness
5-Amino-2-(2-aminoethoxy)benzene-1-sulfonic acid is unique due to the presence of both amino and aminoethoxy groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
116818-11-2 |
|---|---|
Molekularformel |
C8H12N2O4S |
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
5-amino-2-(2-aminoethoxy)benzenesulfonic acid |
InChI |
InChI=1S/C8H12N2O4S/c9-3-4-14-7-2-1-6(10)5-8(7)15(11,12)13/h1-2,5H,3-4,9-10H2,(H,11,12,13) |
InChI-Schlüssel |
NXXLUOAEDMHMMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)](/img/structure/B14313228.png)
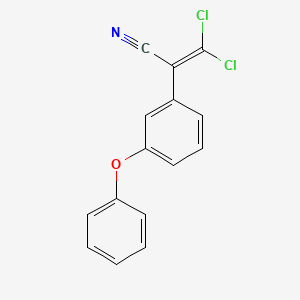
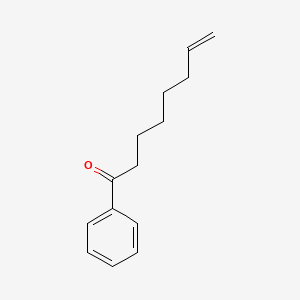
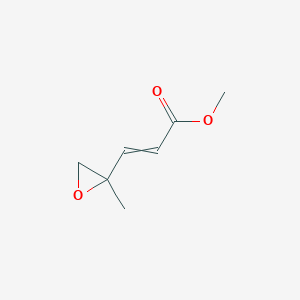
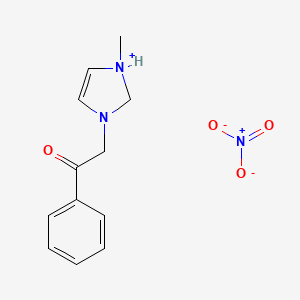
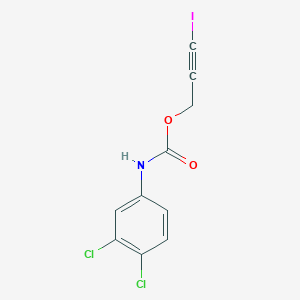
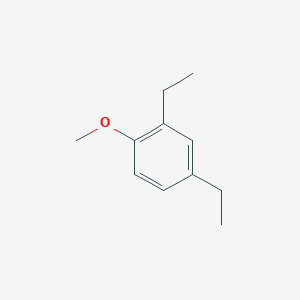


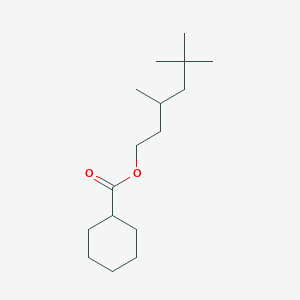
![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
